molecular formula C23H25NO3 B11447183 3-benzyl-9-butyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-9-butyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11447183
M. Wt: 363.4 g/mol
InChI Key: LVWAJSUCJRBJKW-UHFFFAOYSA-N
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Description

3-BENZYL-9-BUTYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound belonging to the class of chromenooxazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-9-BUTYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and butyl derivatives with chromenooxazine precursors under controlled conditions. The reaction is usually carried out in the presence of catalysts such as Lewis acids or bases to facilitate the formation of the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-9-BUTYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-BENZYL-9-BUTYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZYL-9-BUTYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound can bind to active sites or allosteric sites, altering the conformation and function of the target molecules. This interaction can trigger various cellular pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
  • 3-Benzyl-8-methyl-3,4-dihydro-2H-1,5-dioxa-3-aza-phenanthren-6-one
  • 4-methyl-9-benzyl-8H,10H-chromeno[8,7-e]1,3-oxazaperhydroin-2-one

Uniqueness

3-BENZYL-9-BUTYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and butyl groups, along with the chromenooxazine core, contributes to its versatility and potential for diverse applications .

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

3-benzyl-9-butyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C23H25NO3/c1-3-4-12-24-14-20-21(26-15-24)11-10-18-16(2)19(23(25)27-22(18)20)13-17-8-6-5-7-9-17/h5-11H,3-4,12-15H2,1-2H3

InChI Key

LVWAJSUCJRBJKW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3C)CC4=CC=CC=C4)OC1

Origin of Product

United States

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